molecular formula C15H21NO5S B2378043 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide CAS No. 896020-44-3

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide

Cat. No.: B2378043
CAS No.: 896020-44-3
M. Wt: 327.4
InChI Key: HDCHVUDVNRNLOV-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide is a chemical compound that features a benzamide core with two ethoxy groups and a thiolane ring with a dioxo substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide typically involves the reaction of 3,4-diethoxybenzoic acid with a thiolane derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact reaction conditions, including temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide core.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfone derivatives, while reduction of the benzamide core may produce amine derivatives.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the thiolane ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-diethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-3-20-13-6-5-11(9-14(13)21-4-2)15(17)16-12-7-8-22(18,19)10-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCHVUDVNRNLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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